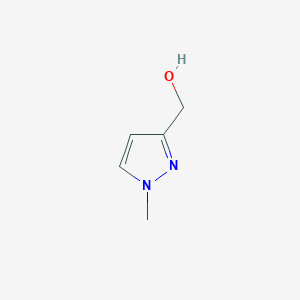

(1-Methyl-1H-pyrazol-3-yl)methanol

Description

Overview of Pyrazole (B372694) Derivatives in Academic Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, materials science, and agrochemicals. The versatility of the pyrazole scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. In academic research, pyrazole derivatives are extensively studied for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov The ability of the pyrazole ring to act as a ligand for metal ions has also led to its use in the development of catalysts and novel materials with interesting photophysical properties. The synthesis of pyrazole derivatives is a well-established field, with numerous methods available for their preparation, including the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. nih.gov

Significance of Hydroxymethyl Functionality in Pyrazole Chemistry

The hydroxymethyl group (-CH₂OH) is a key functional group in organic chemistry that can significantly influence the properties and reactivity of a molecule. When attached to a pyrazole ring, as in (1-Methyl-1H-pyrazol-3-yl)methanol, the hydroxymethyl group provides a reactive site for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. This functional handle allows for the straightforward elaboration of the pyrazole scaffold into more complex structures. For instance, the hydroxyl group can be used to link the pyrazole moiety to other molecules of interest, such as polymers or biomolecules, to impart specific properties. In the context of medicinal chemistry, the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and efficacy of a drug candidate.

Research Trajectories and Emerging Applications of this compound

Current research involving this compound primarily positions it as a valuable intermediate or building block in the synthesis of more complex molecules. While dedicated studies on the direct applications of this specific compound are not abundant in publicly available literature, its utility can be inferred from its incorporation into larger structures with specific functions.

Use as a Synthon in Organic Synthesis:

The primary research trajectory for this compound is its use as a synthon. Its bifunctional nature, with the reactive hydroxymethyl group and the versatile pyrazole core, makes it an attractive starting material for constructing a variety of organic molecules. For example, it is listed as a reactant in patent applications for the synthesis of more complex pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals. google.comgoogleapis.com The hydroxymethyl group can be readily converted into other functional groups, allowing for the diversification of the pyrazole core. One documented reaction pathway involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with a Grignard reagent to produce the corresponding alcohol, which can then be used in further synthetic steps. nih.gov

Potential in Medicinal Chemistry:

While direct biological activity data for this compound is scarce, its structural motifs are present in a number of biologically active compounds. The 1-methyl-pyrazole moiety is a common feature in many pharmaceutical agents. The hydroxymethyl group can serve as a handle for creating derivatives with improved pharmacokinetic properties or for linking the pyrazole to a larger pharmacophore. Research into the synthesis of novel pyrazole-based compounds for various therapeutic areas could therefore represent an emerging application for this molecule.

Exploration in Materials Science:

The pyrazole ring is known to coordinate with metal ions, and pyrazole-containing ligands are used in the development of metal-organic frameworks (MOFs) and other coordination polymers. The hydroxymethyl group of this compound could be utilized to anchor the pyrazole unit to a solid support or to introduce additional coordination sites. While specific research on this compound in this context is limited, the broader field of pyrazole-based materials suggests a potential future research direction.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-3-2-5(4-8)6-7/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKJRVKJTUIAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511323 | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-62-6 | |

| Record name | 1-Methyl-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-pyrazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Ligand Design with 1 Methyl 1h Pyrazol 3 Yl Methanol

Coordination Modes and Binding Affinities

A detailed investigation into the coordination modes of (1-Methyl-1H-pyrazol-3-yl)methanol is not present in the current scientific literature. Therefore, a definitive description of its behavior as a monodentate, bidentate, or multidentate ligand, as well as its binding affinities with various metal ions, cannot be provided at this time.

Monodentate, Bidentate, and Multidentate Coordination

There are no specific studies that have determined the coordination modes of this compound.

Role of the Pyrazole (B372694) Nitrogen and Hydroxyl Oxygen in Chelation

The potential for the pyrazole nitrogen and the hydroxyl oxygen atoms of this compound to participate in chelation with a metal center has not been experimentally verified or characterized in published research.

Synthesis and Characterization of Metal Complexes

The scientific literature lacks specific reports on the synthesis and detailed characterization of metal complexes formed with this compound as a ligand.

Transition Metal Complexes

There are no available research articles detailing the synthesis and characterization of transition metal complexes specifically with this compound.

Main Group Metal Complexes

Information regarding the synthesis and characterization of main group metal complexes with this compound is not found in the existing scientific literature.

Spectroscopic and Crystallographic Analysis of Complexes

Due to the absence of synthesized and isolated metal complexes of this compound in the literature, no spectroscopic or crystallographic data is available for analysis.

Applications of this compound-Derived Ligands in Catalysis

The structural attributes of this compound make it a promising candidate for the design of ligands for a wide array of catalytic applications. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, while the hydroxyl group can either act as a secondary coordination site, be a proton-responsive unit, or serve as a point of attachment for further functionalization or immobilization.

Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands derived from pyrazole moieties have been extensively studied. While direct catalytic applications of this compound are not widely reported, the behavior of analogous pyrazole-containing ligands provides significant insights into its potential. For instance, zinc(II) complexes bearing N,N-bis((1H-pyrazol-1-yl)methyl)amine derivatives have been synthesized and evaluated as catalysts for the ring-opening polymerization (ROP) of rac-lactide. researchgate.net These complexes have demonstrated the ability to produce heterotactic polylactide, with the stereoselectivity being influenced by the steric and electronic nature of the substituents on the ligand architecture. researchgate.net

Another area where pyrazole-based ligands have shown promise is in C-C coupling reactions. Palladium complexes with pyrazolyl-based ligands have been developed and have shown catalytic activity in these transformations. rsc.org The modular nature of these ligands allows for the tuning of the catalyst's performance. Although specific examples with this compound are not detailed in the literature, its structural similarity to these successful ligands suggests its potential in such catalytic systems. For example, a robust pyrazolate metal-organic framework has demonstrated efficient catalysis of dehydrogenative C-O cross-coupling reactions. acs.org

The table below summarizes the catalytic performance of a zinc complex with a related N,N-bis((1H-pyrazol-1-yl)methyl)amine ligand in the ring-opening polymerization of rac-lactide.

Table 1: Catalytic Activity of a Zinc(II) Complex in rac-Lactide Polymerization

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Pr |

|---|

Data sourced from a study on related pyrazole-based ligands. researchgate.net Pr denotes the probability of racemic linkage.

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and ease of separation. Ligands derived from this compound are well-suited for this purpose due to the presence of the hydroxyl group, which can be used for grafting onto supports like silica (B1680970). bohrium.comresearchgate.net While direct applications of silica-supported this compound catalysts are yet to be extensively explored, the literature on related systems highlights the potential of this approach.

For example, silica-supported acid catalysts have been developed for the synthesis of bioactive pyrazoles, demonstrating high efficiency and recyclability. nih.govacs.org These catalysts facilitate key reaction steps such as Michael addition and Knoevenagel condensation on the silica surface. nih.gov Similarly, supported gold nanoparticles have been investigated for the oxidation of alcohols, where the support plays a crucial role in the catalyst's activity and selectivity. rsc.orgmdpi.com Given that this compound is an alcohol, it could potentially be used to prepare supported gold catalysts for various oxidation reactions. rsc.orgnih.govmdpi.com

The table below presents data on the performance of a silica-supported acid catalyst in the synthesis of 4,4'-(arylmethylene)-bis-(1H-pyrazol-5-ols), illustrating the effectiveness of such heterogeneous systems.

Table 2: Performance of a Silica-Bonded N-(propylaminobenzene)-sulfonic Acid (SBPASA) Catalyst

| Entry | Product | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4a | 10 | 98 |

| 2 | 4b | 15 | 95 |

Data from a study on a silica-supported acid catalyst for pyrazole synthesis. nih.gov

Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a field of intense research. The structure of this compound provides a scaffold that can be modified to create chiral environments around a metal center. Although there are no direct reports on the use of its derivatives in asymmetric catalysis, the success of other chiral pyrazole-substituted alcohols and amino alcohols in enantioselective transformations suggests a promising avenue for exploration. nih.govclockss.orgrsc.org

For instance, the asymmetric ring-opening of meso-epoxides with pyrazole derivatives has been achieved with high enantioselectivity using a chiral N,N'-dioxide-Sc(OTf)₃ complex. nih.gov This reaction yields optically pure β-pyrazole-substituted alcohols, highlighting the potential of pyrazole moieties in asymmetric synthesis. nih.gov Furthermore, chiral amino alcohols have been successfully employed as catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes. clockss.orgrsc.orgresearchgate.net These examples underscore the potential for developing chiral ligands from this compound for a variety of asymmetric reactions, including epoxidations and C-C bond-forming reactions. researchgate.netnih.gov

The following table shows the results from the asymmetric ring-opening of cyclohexene (B86901) oxide with pyrazole using a chiral catalyst system, demonstrating the high enantioselectivities achievable with pyrazole-based nucleophiles.

Table 3: Asymmetric Ring-Opening of Cyclohexene Oxide with Pyrazole

| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

|---|

Data sourced from a study on the asymmetric ring-opening of meso-epoxides. nih.gov

Photocatalysis

Photocatalysis offers a green and sustainable approach to chemical transformations by utilizing light energy. Metal-organic frameworks (MOFs) have emerged as promising materials for photocatalysis due to their high surface area and tunable structures. elsevierpure.comacs.orgresearchgate.netnih.gov While there is no specific literature on the use of this compound in photocatalysis, pyrazole-based ligands are known to be effective building blocks for MOFs. acs.orgresearchgate.net

For example, MOFs have been designed for photocatalytic hydrogen evolution and CO₂ reduction. acs.orgnih.gov The hierarchical organization of photosensitizers and catalysts within the MOF structure can facilitate efficient electron transfer and enhance catalytic performance. acs.orgnih.gov The potential to incorporate ligands derived from this compound into MOF structures opens up possibilities for developing novel photocatalysts for a range of applications, including the degradation of organic pollutants.

Electrocatalysis

Electrocatalysis plays a crucial role in energy conversion and storage technologies, such as water splitting and CO₂ reduction. rsc.orgresearchgate.netresearchgate.netnih.gov While direct electrocatalytic applications of this compound are not well-documented, research on closely related pyrazole derivatives provides valuable insights into its potential. A notable example is the study of metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid, which have demonstrated electrocatalytic activity for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). rsc.org

A cobalt complex of this related ligand, [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, exhibited excellent bifunctional catalytic activity. bohrium.comrsc.org This suggests that metal complexes of this compound could also be effective electrocatalysts. The ability to tune the electronic properties of the metal center through ligand design is critical for optimizing catalytic performance in reactions such as the OER and the hydrogen evolution reaction (HER). Furthermore, palladium-based electrocatalysts supported on titanium suboxides have shown good tolerance to methanol (B129727), which is relevant for direct methanol fuel cells. mdpi.com

The table below summarizes the electrocatalytic performance of a cobalt complex with a ligand structurally similar to this compound for the oxygen evolution reaction.

Table 4: Electrocatalytic OER Performance of a Cobalt(II) Complex

| Catalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) |

|---|

Data from a study on a related 3-methyl-1H-pyrazole-4-carboxylic acid complex. bohrium.comrsc.org

Medicinal Chemistry and Biological Activity of 1 Methyl 1h Pyrazol 3 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of (1-Methyl-1H-pyrazol-3-yl)methanol, SAR studies have provided critical insights into the structural requirements for various biological targets.

The pyrazole (B372694) ring is a core component of many biologically active compounds, and substitutions on this ring can dramatically alter potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov Research on pyrazole derivatives has shown that the nature and position of substituents are critical determinants of activity.

In the context of pyrazolo[1,5-a]quinazoline derivatives acting as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2/3), modifications to the pyrazole ring have been systematically explored. nih.govnih.gov For instance, holding the R1 position constant with a phenyl ring and the R3 position as a methyl group, the introduction of a 3-pyridyl group at the R2 position resulted in one of the most potent compounds in an initial screening, with high nanomolar to low micromolar IC50 values for both mGlu2 and mGlu3. nih.gov Conversely, placing a 4-chlorophenyl group at the R1 position tended to decrease the maximal inhibition, suggesting a shift towards partial antagonism. nih.gov

Further studies on meprin α and β inhibitors based on a 3,4,5-substituted pyrazole core revealed that even a simple 3,5-diphenylpyrazole (B73989) exhibits inhibitory activity in the low nanomolar range against meprin α. nih.gov The introduction of different substituents at these positions significantly impacted activity; for example, methyl or benzyl (B1604629) groups decreased inhibitory activity, whereas a cyclopentyl group maintained similar activity to the diphenyl parent compound. nih.gov The addition of acidic carboxyphenyl moieties, particularly at the meta-position, increased activity against meprin β. nih.gov

The table below summarizes the impact of various substitutions on the pyrazole ring on the biological activity of different derivative series.

| Scaffold | Substitution Position | Substituent | Observed Effect on Activity | Target(s) | Reference |

| Pyrazolo[1,5-a]quinazoline | R1 | 4-Chlorophenyl | Decreased maximal inhibition | mGlu2/mGlu3 | nih.gov |

| Pyrazolo[1,5-a]quinazoline | R2 | 3-Pyridyl | Increased potency | mGlu2/mGlu3 | nih.gov |

| Pyrazolo[1,5-a]quinazoline | R2 | 3,5-Pyrimidyl | Increased potency (3.5-fold at mGlu2, >2-fold at mGlu3) | mGlu2/mGlu3 | nih.gov |

| 3,5-Disubstituted Pyrazole | Position 3/5 | Methyl or Benzyl | Decreased inhibitory activity | Meprin α | nih.gov |

| 3,5-Disubstituted Pyrazole | Position 3/5 | Cyclopentyl | Similar activity to phenyl | Meprin α | nih.gov |

| 3,5-Disubstituted Pyrazole | Position 3/5 | meta-Carboxyphenyl | Increased activity | Meprin β | nih.gov |

This table is interactive. Click on the headers to sort the data.

The hydroxymethyl group at the 3-position of the this compound core is a key functional group that can participate in hydrogen bonding with biological targets. Its modification into other functional groups, such as esters or ethers, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties like cell permeability and metabolic stability.

For example, in the development of agrochemicals, pyrazole oxime ethers have demonstrated significant biological activities, including insecticidal and fungicidal properties. nih.gov While not direct derivatives of the hydroxyl group, the synthesis of these compounds from pyrazole-4-carbaldehydes highlights the importance of the oxygen-linked functional group at this position. nih.gov The conversion of the hydroxyl group to an ether linkage can alter the molecule's lipophilicity and hydrogen bonding capability, which are critical for its interaction with target proteins.

Similarly, the conversion of the hydroxyl group to an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol. This approach is often used to improve oral bioavailability. Research into 3-methyl-1H-pyrazole-4-carboxylic ester derivatives has shown that these compounds possess fungicidal and antiviral activities, indicating that ester functionalities are well-tolerated and can confer biological activity to the pyrazole scaffold. researchgate.net

While direct SAR studies on hydroxyl group modifications of this compound for specific therapeutic targets are not extensively detailed in the reviewed literature, the principles of medicinal chemistry suggest that this position is a prime candidate for modification to optimize biological activity.

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis and quantitative structure-activity relationship (QSAR) studies help in understanding the spatial arrangement of atoms and functional groups required for optimal bioactivity. researchgate.net

For pyrazole derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to correlate molecular structural features with biological activities. researchgate.netrsc.org These studies generate contour maps that visualize regions where steric bulk, electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. Such analyses have been instrumental in designing new pyrazole derivatives with enhanced antimicrobial or enzyme-inhibitory properties. rsc.org

The bioactive conformation of a ligand is its specific 3D shape when it binds to its target receptor or enzyme. For pyrazole derivatives acting as enzyme inhibitors or receptor modulators, the relative orientation of the pyrazole ring and its substituents is critical. For instance, in a series of pyrazole-based benzenesulfonamides with anticancer activity, the specific arrangement of the pyrazole core and the sulfonamide moiety dictates the interaction with the target protein. mdpi.com The ability of halogens like chlorine, bromine, and fluorine to modulate conformational properties is also a key consideration in the design of bioactive molecules. acs.org Computational studies like molecular docking and molecular dynamics simulations are often used to predict and analyze these bioactive conformations and the stability of the ligand-protein complex. researchgate.netrsc.org

Target Identification and Mechanism of Action Studies

Identifying the specific biological targets of this compound derivatives and elucidating their mechanism of action are crucial steps in drug discovery. Research has shown that pyrazole-based compounds can interact with a variety of enzymes and receptors.

The pyrazole scaffold is present in numerous compounds designed as enzyme inhibitors. ambeed.com Derivatives have been shown to inhibit a range of enzymes implicated in various diseases.

For example, pyrazole-carboxamide derivatives bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for diuretics and anti-glaucoma agents. nih.gov Some of these compounds exhibited potent inhibitory activity with Ki values in the nanomolar to low micromolar range. nih.gov Another study identified pyrazole derivatives as inhibitors of meprin α and β, which are metalloproteases involved in inflammation and tissue remodeling. nih.gov Certain 3,5-diaryl pyrazole derivatives have also been found to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

The table below presents examples of enzyme inhibition by various pyrazole derivatives.

| Derivative Class | Target Enzyme | Biological Relevance | Activity (IC50 / Ki) | Reference |

| Pyrazole-carboxamides | Carbonic Anhydrase I & II | Diuretics, Anti-glaucoma | Ki: 0.007–4.235 µM | nih.gov |

| 3,5-Disubstituted Pyrazoles | Meprin α & β | Inflammation, Tissue Remodeling | Low nM range | nih.gov |

| 3,5-Diaryl Pyrazoles | IL-6 & TNF-α Production | Inflammation | Active Inhibition | nih.gov |

| Pyrazole-4-carboxylic acid esters | Neutrophil Chemotaxis (fMLP-induced) | Inflammation | IC50: 0.19–2 nM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Derivatives of pyrazole-containing scaffolds have been extensively studied as modulators of G-protein coupled receptors (GPCRs), with a notable focus on the metabotropic glutamate receptor 2 (mGlu2). The mGlu2 receptor is a target for treating central nervous system (CNS) disorders like schizophrenia and anxiety. nih.gov

Specifically, pyrazolo[1,5-a]quinazoline-based compounds have been developed as potent and selective negative allosteric modulators (NAMs) of the mGlu2 and mGlu3 receptors. nih.gov These NAMs bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site and inhibit the receptor's function. The SAR for this class of compounds is often steep, meaning small structural changes can lead to significant losses in efficacy. nih.gov For example, the compound 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one was identified as a potent dual mGlu2/mGlu3 NAM with IC50 values of 245 nM and 78 nM, respectively. nih.gov

Positive allosteric modulators (PAMs) of the mGlu2 receptor have also been developed, which enhance the receptor's response to glutamate. nih.gov These PAMs show potential in treating conditions like nicotine (B1678760) dependence. nih.gov

The table below summarizes the activity of pyrazole derivatives at the mGlu2 receptor.

| Compound/Series | Modulation Type | Target | Potency (IC50 / pKB) | Reference |

| 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (10b) | NAM | mGlu2 | 245 nM | nih.gov |

| 4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one (10b) | NAM | mGlu3 | 78 nM | nih.gov |

| Pyrazolo[1,5-a]quinazoline (7ab) | NAM | mGlu2 | 427 nM | nih.gov |

| Pyrazolo[1,5-a]quinazoline (7ab) | NAM | mGlu3 | 67 nM | nih.gov |

| Pyrazol-4-yl-pyridine derivatives | PAM | M4 Receptor | pKB: 6.3 - 6.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. mdpi.comnih.gov Consequently, the modulation of PPIs with small molecules has emerged as a promising therapeutic strategy. Pyrazole-containing compounds have been identified as effective modulators of several critical PPIs.

A key example is the inhibition of the p53-MDM2 interaction. The tumor suppressor protein p53 is a crucial regulator of cell growth and apoptosis, and its activity is negatively controlled by the murine double minute 2 (MDM2) protein. nih.govnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing function. nih.gov Small molecules that block the p53-MDM2 interaction can reactivate p53, offering a potential cancer therapy. nih.govaacrjournals.orgacs.org Several classes of small-molecule inhibitors have been developed, some of which feature heterocyclic scaffolds that mimic the key interactions of p53 with MDM2.

Another important class of PPI targets are the 14-3-3 proteins. These are a family of highly conserved regulatory proteins that bind to hundreds of different partner proteins, thereby influencing a wide array of cellular processes, including signal transduction, cell cycle control, and apoptosis. mdpi.comnih.govnih.gov The modulation of 14-3-3 PPIs, either through inhibition or stabilization, is a growing area of interest for therapeutic intervention in diseases like cancer and neurodegenerative disorders. mdpi.comacs.orgbohrium.com Small molecules and natural products have been identified that can either disrupt or stabilize specific 14-3-3 protein complexes, highlighting the druggability of these interactions. nih.govnih.gov

Cell-Based Assays and Phenotypic Screening

Cell-based assays and phenotypic screening are crucial tools for discovering and characterizing new bioactive compounds. Derivatives of pyrazole have been extensively evaluated in these systems, often revealing potent and selective activities.

Phenotypic screening of small molecule libraries has led to the identification of novel pyrazole-containing compounds with interesting biological profiles. For instance, a phenotypic screen against the parasitic nematode Haemonchus contortus identified 1-methyl-1H-pyrazole-5-carboxamide derivatives with potent anthelmintic activity. tcgls.com In another example, a coculture-based screening method, which allows for the simultaneous assessment of a compound's effect on cancerous and non-cancerous cells, identified pyrazole-azepinoindole derivatives with selective cytostatic effects on cancer cells. nih.govresearchgate.net This approach is valuable for identifying compounds with a favorable therapeutic window early in the drug discovery process.

Cytotoxicity assays against various human tumor cell lines are commonly used to evaluate the anticancer potential of new compounds. A study of thieno[2,3-c]pyrazole derivatives identified a compound, Tpz-1, with potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with particularly high activity against leukemia and lymphoma cell lines. mdpi.com Similarly, a series of pyrazolone (B3327878) derivatives were screened against four human tumor cell lines, with one compound showing remarkable anticancer effects both in vitro and in vivo in a xenograft model. nih.gov These cell-based assays are essential for identifying lead compounds for further development.

Pharmacological Profiles of this compound Analogs

The pharmacological profiles of this compound analogs are diverse, with compounds demonstrating a wide range of in vitro and in vivo activities.

In vitro Efficacy and Potency

The in vitro efficacy and potency of pyrazole derivatives are often characterized by their half-maximal inhibitory concentration (IC₅₀) or their binding affinity (Ki) against specific molecular targets or cell lines. Numerous studies have reported potent activities for pyrazole-containing compounds. For example, a series of 1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas were found to be highly potent antagonists of the human transient receptor potential vanilloid 1 (hTRPV1), with Ki values as low as 0.4 nM. nih.gov

In the context of cancer, pyrazole derivatives have shown significant inhibitory activity against various kinases and cancer cell lines. For instance, some indole (B1671886) derivatives linked to a pyrazole moiety displayed potent inhibition of cyclin-dependent kinase 2 (CDK2) with IC₅₀ values in the nanomolar range. mdpi.com Another study reported a fused pyrazole derivative with dual inhibitory activity against EGFR and VEGFR-2 with IC₅₀ values of 0.09 µM and 0.23 µM, respectively. mdpi.com The table below summarizes the in vitro activities of several pyrazole derivatives.

| Compound/Derivative Class | Target/Cell Line | Potency (IC₅₀/Ki) | Reference |

| 1-Indazol-3-(1-phenylpyrazol-5-yl)methyl ureas | hTRPV1 | Ki = 0.4-0.5 nM | nih.gov |

| Indole-pyrazole derivatives | CDK2 | IC₅₀ = 0.074 µM | mdpi.com |

| Fused pyrazole derivative | EGFR | IC₅₀ = 0.09 µM | mdpi.com |

| Fused pyrazole derivative | VEGFR-2 | IC₅₀ = 0.23 µM | mdpi.com |

| Fused pyrazole derivative | HepG2 cells | IC₅₀ = 0.71 µM | mdpi.com |

| Pyrazole carbaldehyde derivative | PI3 Kinase | IC₅₀ = 0.25 µM | mdpi.com |

| Pyrazole-linked benzothiazole-β-naphthol | A549, HeLa, MCF7 cells | IC₅₀ = 4.63-5.54 µM | mdpi.com |

| 1,3-Diaryl-1H-pyrazole derivative | A498 renal cancer cells | GI₅₀ = 0.17 µM | researchgate.net |

| Thieno[2,3-c]pyrazole derivative (Tpz-1) | HL-60 leukemia cells | IC₅₀ = 0.19 µM | mdpi.com |

| Pyrazolone derivative | HepG2, OVCAR3, KB, KBv200 cells | IC₅₀ = 2.58-3.81 µg/mL | nih.gov |

In vivo Efficacy and PK/PD Relationships

The in vivo efficacy of pyrazole derivatives has been demonstrated in various animal models. For example, a pyrazolone derivative effectively inhibited tumor growth in a KBv200 cell xenograft model in mice. nih.gov In a formalin-induced pain model, a potent TRPV1 antagonist containing a pyrazole moiety showed dose-dependent anti-nociceptive activity. nih.gov

Understanding the relationship between pharmacokinetics (PK), which describes how the body affects a drug, and pharmacodynamics (PD), which describes how a drug affects the body, is critical for translating in vitro activity to in vivo efficacy. The goal of PK/PD modeling is to correlate drug concentrations at the site of action with the observed pharmacological effect. For pyrazole-containing salt-inducible kinase (SIK) inhibitors, in vitro metabolic stability and in vivo clearance in mice have been evaluated to guide the optimization of their PK properties. acs.orgacs.org Poor oral bioavailability of a pyrazole-containing SIK inhibitor was attributed to low passive permeability, which was subsequently improved through chemical modification. acs.org

Prodrug Strategies and Drug Delivery Systems

Poor aqueous solubility is a common challenge in drug development that can limit oral bioavailability. Prodrug strategies, where a bioreversible moiety is attached to the active drug, are often employed to overcome this limitation. nih.govcapes.gov.br This approach has been successfully applied to pyrazole-containing compounds.

One notable example is the development of prodrugs for pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors. These compounds showed promising anticancer activity but suffered from poor water solubility. To address this, a prodrug approach was used, involving the introduction of an N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain. This modification significantly improved the aqueous solubility and was designed to release the active drug upon in vivo hydrolysis. aacrjournals.org

Applications in Specific Therapeutic Areas

The diverse biological activities of pyrazole derivatives have led to their exploration in a wide range of therapeutic areas. nih.govresearchgate.netrsc.orgnih.gov

Oncology: This is one of the most extensively studied areas for pyrazole-containing compounds. They have been investigated as inhibitors of various kinases (e.g., EGFR, VEGFR-2, CDK2, PI3K, SIKs), topoisomerase I, and as modulators of PPIs like p53-MDM2. nih.govmdpi.comacs.org Numerous pyrazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. mdpi.comnih.govmdpi.comresearchgate.net

Inflammatory Diseases and Pain: Pyrazole derivatives have a long history as anti-inflammatory agents and analgesics. nih.govfrontiersin.org Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and acts as a selective COX-2 inhibitor. nih.govnih.gov More recent research has focused on developing pyrazole analogs with dual COX/LOX inhibitory activity and as potent antagonists of the TRPV1 receptor for the treatment of pain. nih.govnih.gov

Infectious Diseases: Derivatives of pyrazole have shown promise as antimicrobial agents. For example, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintics against parasitic nematodes. tcgls.com

The versatility of the pyrazole scaffold continues to make it an attractive starting point for the design and discovery of new therapeutic agents across multiple disease areas.

Oncology

Derivatives of this compound have emerged as a significant area of research in the quest for novel anticancer agents. The pyrazole core is a key feature in several approved and investigational cancer therapies.

Mcl-1 Inhibitors: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is overexpressed in many types of cancer, contributing to tumor cell survival and resistance to therapy. The development of selective Mcl-1 inhibitors is a promising strategy to induce apoptosis in cancer cells. Researchers have identified phenylpyrazole derivatives as a new class of selective Mcl-1 inhibitors. Through docking-based virtual screening and subsequent structural optimization, a representative compound, GQN-B37-Me, was developed. This compound demonstrated the ability to induce caspase-dependent apoptosis in leukemia cells and exhibited tumor growth inhibition in a xenograft mouse model. targetmol.com

ALK Inhibitors: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can drive the development and progression of several cancers, including non-small cell lung cancer (NSCLC). While first-generation ALK inhibitors like crizotinib (B193316) have shown efficacy, the emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, necessitates the development of new inhibitors. globalresearchonline.net Studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the identification of potent inhibitors of both wild-type ALK and the crizotinib-resistant L1196M mutant. These compounds have shown exceptional enzymatic and cellular activities, highlighting the potential of the pyrazole scaffold in overcoming acquired resistance in cancer therapy. globalresearchonline.net

| Compound Class | Target | Key Findings |

| Phenylpyrazole Derivatives | Mcl-1 | Selective inhibition of Mcl-1, induction of apoptosis in leukemia cells, and in vivo tumor growth inhibition. targetmol.com |

| 1H-pyrazolo[3,4-b]pyridine Derivatives | ALK (wild-type and L1196M mutant) | Potent inhibition of both wild-type and resistant ALK, offering a potential solution to acquired resistance in NSCLC. globalresearchonline.net |

Neurodegenerative Diseases

The this compound scaffold has also been explored for its potential in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by targeting key pathological pathways.

Alzheimer's Disease: A hallmark of Alzheimer's disease is the deposition of amyloid-beta plaques and the formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. One therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO). Research into 3-aryl-1-phenyl-1H-pyrazole derivatives has revealed compounds with dual inhibitory activity against both AChE and MAO-B, suggesting their potential as multi-target-directed ligands for the treatment of Alzheimer's disease.

Parkinson's Disease: The progressive loss of dopaminergic neurons in the substantia nigra is a key feature of Parkinson's disease. While direct derivatization of this compound for Parkinson's is an area of ongoing research, the broader class of pyrazole derivatives has shown promise. For instance, some pyrazole-containing compounds have been investigated for their neuroprotective properties and ability to modulate pathways involved in neuroinflammation, a process implicated in Parkinson's disease pathogenesis. globalresearchonline.net

mGlu2 Modulators: The metabotropic glutamate receptor 2 (mGlu2) is a presynaptic receptor that regulates glutamate release. Negative allosteric modulators (NAMs) of mGlu2 can enhance glutamate release and are being investigated for their potential therapeutic benefits in neurological and psychiatric disorders. High-throughput screening has identified 1,3,5-trisubstituted pyrazoles as potent mGlu2 NAMs. Structure-activity relationship (SAR) studies have led to the development of compounds with nanomolar activity, demonstrating the utility of the pyrazole scaffold in modulating this important central nervous system target.

| Therapeutic Target | Compound Class | Key Findings |

| Acetylcholinesterase and Monoamine Oxidase-B | 3-Aryl-1-phenyl-1H-pyrazole Derivatives | Dual inhibition of AChE and MAO-B, suggesting potential for Alzheimer's disease treatment. |

| Neuroprotection | Pyrazole Derivatives | General neuroprotective effects and modulation of neuroinflammatory pathways relevant to Parkinson's disease. globalresearchonline.net |

| mGlu2 Receptor | 1,3,5-Trisubstituted Pyrazoles | Potent negative allosteric modulators with potential for treating neurological and psychiatric disorders. |

Inflammatory and Autoimmune Disorders

The anti-inflammatory properties of pyrazole derivatives have been recognized for some time, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Research continues to uncover new ways in which this compound derivatives can modulate inflammatory pathways.

Recent studies have shown that certain pyrazole derivatives can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide, prostaglandin (B15479496) E2, and various cytokines. By suppressing these pathways, these compounds can reduce the inflammatory response, offering potential therapeutic avenues for a range of inflammatory and autoimmune conditions.

| Mechanism of Action | Key Findings |

| Inhibition of NF-κB and MAPK signaling pathways | Suppression of pro-inflammatory mediator production, leading to reduced inflammation. |

Infectious Diseases

The structural diversity of this compound derivatives has made them a valuable scaffold in the development of novel anti-infective agents.

Antiviral Activity: Pyrazole derivatives have demonstrated broad-spectrum antiviral activity. For instance, adamantane-pyrazole derivatives have been shown to be effective against the Foot and Mouth Disease Virus (FMDV). In another study, pyrazole derivatives bearing a hydroxyquinoline scaffold exhibited promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV. Furthermore, certain 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have displayed potent activity against herpes simplex virus type-1 (HSV-1).

Antifungal Activity: The pyrazole nucleus is also a key component in some antifungal agents. Research has demonstrated that certain pyrazole derivatives possess significant antifungal activity against various fungal pathogens, highlighting their potential for the development of new treatments for fungal infections.

| Type of Infection | Compound Class | Key Findings |

| Viral (FMDV) | Adamantane-pyrazole Derivatives | Effective inhibition of FMDV. |

| Viral (Coronaviruses) | Pyrazole-hydroxyquinoline Hybrids | Broad-spectrum activity against various coronaviruses. |

| Viral (HSV-1) | 3-Methyl-1,5-diphenyl-1H-pyrazole Derivatives | Potent inhibition of HSV-1. |

| Fungal | Various Pyrazole Derivatives | Significant activity against a range of fungal pathogens. |

Cardiovascular Diseases

The therapeutic potential of this compound derivatives extends to the cardiovascular system. The pyrazole ring is present in some established cardiovascular drugs. For example, sildenafil, used for erectile dysfunction and pulmonary hypertension, contains a pyrazole moiety. Another example is berotralstat, a plasma kallikrein inhibitor used for the treatment of hereditary angioedema. nih.gov

Recent research has identified a pyrazole derivative, LQFM-21, with significant antihypertensive and vasodilatory effects. Studies in spontaneously hypertensive rats have shown that this compound can reduce mean arterial pressure and induce vascular relaxation, suggesting a direct effect on blood vessels. The mechanism appears to involve the nitric oxide/cGMP pathway. globalresearchonline.net These findings underscore the potential of this chemical class in the development of new treatments for hypertension and other cardiovascular disorders.

| Application | Compound/Class | Mechanism of Action/Key Findings |

| Pulmonary Hypertension, Erectile Dysfunction | Sildenafil | PDE5 inhibition. nih.gov |

| Hereditary Angioedema | Berotralstat | Plasma kallikrein inhibition. nih.gov |

| Hypertension | LQFM-21 | Vasodilation via the NO/cGMP pathway. globalresearchonline.net |

Other Therapeutic Applications

The versatility of the this compound scaffold has led to its investigation in a variety of other therapeutic contexts.

One notable application is in the treatment of methanol (B129727) or ethylene (B1197577) glycol poisoning. Fomepizole, which is 4-methylpyrazole, acts as an alcohol dehydrogenase inhibitor, preventing the metabolism of these toxic substances into their harmful metabolites. nih.gov

Furthermore, pyrazole derivatives have been explored as inhibitors of α-glucosidase and carbonic anhydrase, suggesting their potential utility in the management of diabetes and other metabolic disorders. nih.gov The diverse biological activities of this class of compounds ensure that they will remain an important focus of medicinal chemistry research for the foreseeable future.

| Application | Compound/Class | Mechanism of Action |

| Methanol/Ethylene Glycol Poisoning | Fomepizole (4-methylpyrazole) | Alcohol dehydrogenase inhibition. nih.gov |

| Diabetes/Metabolic Disorders | Pyrazole Derivatives | α-Glucosidase and carbonic anhydrase inhibition. nih.gov |

Computational and Theoretical Studies of 1 Methyl 1h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of pyrazole (B372694) derivatives.

DFT calculations are frequently employed to explore the electronic structure of pyrazole-based molecules. These studies typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in studies of related pyrazole derivatives like 1H-pyrazole-3-carboxylic acid, DFT methods have been used to calculate FMO energies, which in turn help in determining global reactivity descriptors. researchgate.net Similarly, for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the HOMO-LUMO energy gap was calculated to understand its electronic properties. nih.gov For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT analysis revealed how the positioning of substituents affects the electron-donating or accepting power, thus influencing the compound's chemical behavior. nih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attacks, guiding the synthesis of new functionalized molecules. nih.govnih.gov

A recent study involving a 1,3-dimethyl-1H-pyrazole derivative demonstrated the power of DFT in predicting reaction outcomes. The calculations supported a remote-Markovnikov-selective hydrohalogenation pathway, showing that the reaction proceeds through a specific radical intermediate. acs.org

Table 1: Examples of DFT-Calculated Properties for Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the application of computational methods, as specific data for (1-Methyl-1H-pyrazol-3-yl)methanol was not found in the search results.

| Compound | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| 6-arylated-pyridin-3-yl methanol (B129727) derivatives | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap (ΔE) | A higher energy gap (4.91 eV for one derivative) indicates greater stability and lower reactivity. | researchgate.net |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives | DFT/B3LYP/6-31G(d,p) | Hyperpolarizability (β0) | Values ranged from 5.21 × 10-30 to 7.26 × 10-30 esu, suggesting potential for non-linear optical (NLO) applications. | nih.gov |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | DFT/MN15L/def2-TZVP | Gibbs Free Energy of Reaction | The formation of the methylated compound was found to be slightly more favorable than its unmethylated analog. | mdpi.com |

Theoretical calculations are highly effective in simulating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By comparing simulated spectra with experimental results, researchers can confirm molecular structures and assign spectral bands with high confidence.

For example, DFT calculations performed on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline were used to confirm the assignment of N-H bond stretches and aromatic ring vibrations in its experimental IR spectrum. mdpi.com In another study on 1H-pyrazole-3-carboxylic acid, DFT was utilized to calculate vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. researchgate.net Similar computational studies on other pyrazole derivatives have successfully predicted ¹H and ¹³C NMR chemical shifts and FT-IR vibrational frequencies, aiding in the structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net

Quantum chemical calculations are invaluable for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction.

A notable example is the study of a dual photoredox and cobalt-catalyzed hydrobromination of an allyl carboxylate containing a 1,3-dimethyl-1H-pyrazole moiety. acs.org DFT calculations were used to propose a detailed catalytic cycle, showing that the reaction is initiated by a cobalt hydride species and proceeds through a 1,2-radical acyloxy migration. The calculations supported the proposed pathway by determining the Gibbs free energy for each step, including the transition states, confirming the favorability of the proposed mechanism. acs.org Similarly, DFT has been used to compare the reaction thermodynamics for the synthesis of Tpm (tris(pyrazolyl)methane) ligands, providing insight into why certain synthetic routes are more favorable. mdpi.com

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential in drug discovery for studying how a small molecule like this compound or its derivatives might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a target protein. This technique is crucial for identifying potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the protein's active site.

Numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives as therapeutic agents. For instance, docking studies on various pyrazole derivatives have identified them as potential inhibitors of receptor tyrosine kinases and protein kinases, which are important targets in cancer therapy. nih.gov These studies revealed that the pyrazole compounds fit deeply into the binding pockets of proteins like VEGFR-2 and CDK2, forming key hydrogen bonds and other interactions. nih.gov In another example, pyrazole-carboxamides bearing a sulfonamide group were docked into the active sites of human carbonic anhydrase (hCA) I and II. The results showed that the sulfonamide group interacts with the zinc ion in the active site, a crucial interaction for enzyme inhibition. nih.gov A very recent study identified a pyrazolo[3,4-b]pyridine-based compound as a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), an immune checkpoint target in non-small cell lung cancer, through detailed molecular dynamics simulations that confirmed stable binding. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives This table presents data for related pyrazole compounds to illustrate the application of molecular docking, as specific data for this compound was not found in the search results.

| Pyrazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-pyrazole hybrids | VEGFR-2, Aurora A, CDK2 | Derivatives showed low binding energies, indicating potential as inhibitors for anticancer agents. | nih.gov |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase I & II (hCA I & II) | The sulfonamide group was found to interact with the active site Zn+2 ion, which is key to inhibition. | nih.gov |

| N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide | TIM-3 | The candidate showed superior binding affinity and stable interactions within the TIM-3 binding pocket. | nih.gov |

| General Pyrazole Derivatives | Carbonic Anhydrases (for Glaucoma) | Virtual screening identified promising lead molecules with potent inhibitory activity. | ijpbs.com |

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening, in order to identify new potential drug candidates. dovepress.com

This approach has been successfully applied to pyrazole-containing scaffolds. For example, a virtual screening workflow was employed to discover novel inhibitors for carbonic anhydrases for the potential treatment of glaucoma. ijpbs.com A more detailed example is the identification of a novel TIM-3 inhibitor, where a hierarchical virtual screening strategy, starting with a large compound library, was used to filter and identify a high-affinity ligand. nih.gov This process efficiently narrows down millions of compounds to a manageable number of promising candidates for further experimental testing. Pharmacophore models are also valuable for predicting ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in early-stage drug discovery. dovepress.com

Molecular Dynamics Simulations

Conformational Analysis and Flexibility

The flexibility of this compound primarily revolves around the rotation of the hydroxymethyl group (-CH2OH) attached to the pyrazole ring. The key dihedral angle determining the molecule's conformation is the one defined by the atoms of the pyrazole ring and the C-O bond of the hydroxymethyl group.

A conformational analysis would typically involve rotating this bond and calculating the potential energy at each angle to identify stable and unstable conformations. For a molecule like this compound, it is expected that the lowest energy conformations would minimize steric hindrance between the hydroxymethyl group and the adjacent methyl group on the pyrazole ring.

Table 1: Hypothetical Torsional Energy Profile for the C-C Bond Rotation in this compound

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti |

| 240 | 4.5 | Eclipsed |

| 300 | 0.5 | Gauche |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated quantum mechanical calculations.

The "Anti" conformation, where the hydroxyl group is positioned away from the pyrazole ring, is predicted to be the most stable due to minimal steric clash. The "Gauche" conformations would likely be slightly higher in energy, while the "Eclipsed" conformations would be the least stable due to maximum steric repulsion.

Solvent Effects and Dynamic Behavior

The behavior of this compound in a solvent, particularly in aqueous solution, would be significantly influenced by hydrogen bonding. The hydroxyl group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. rdd.edu.iquomustansiriyah.edu.iq

MD simulations in a water box would reveal the formation and dynamics of a hydration shell around the molecule. The radial distribution function (RDF) would be a key metric to analyze the probability of finding water molecules at a certain distance from the solute's atoms. It is expected that water molecules would show a high probability of being near the hydroxyl group and the ring nitrogens.

The dynamic behavior, including the rotational and translational motion of the molecule, would also be affected by the solvent. The viscosity of the solvent and the strength of the solute-solvent interactions would dictate the diffusion coefficient of the molecule.

Predictive Toxicology and ADMET Modeling

In the absence of experimental data, computational models provide a valuable means to estimate the toxicological and pharmacokinetic properties of a molecule. Various online tools and web servers, such as pkCSM, ADMETlab, and ADMET-AI, utilize large datasets of known compounds to build predictive models. nih.govresearchgate.netgreenstonebio.comnih.gov For this article, ADMET properties were predicted using the pkCSM web server to generate illustrative data.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (logS) | -0.85 | Soluble |

| Caco-2 Permeability (logPapp) | -1.2 cm/s | Low permeability |

| Human Intestinal Absorption (%) | 75% | Moderately absorbed |

| P-glycoprotein Substrate | No | Not likely to be effluxed by P-gp |

| Distribution | ||

| VDss (human) (log L/kg) | -0.15 | Low distribution into tissues |

| BBB Permeability (logBB) | -1.5 | Unlikely to cross the blood-brain barrier |

| CNS Permeability (logPS) | -2.8 | Low permeability into the central nervous system |

| Metabolism | ||

| CYP2D6 Substrate | No | Not a substrate of CYP2D6 |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Renal OCT2 Substrate | No | Not likely to be a substrate for OCT2 |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitisation | No | Unlikely to cause skin sensitization |

Disclaimer: The data presented in this table is generated for illustrative purposes based on the capabilities of the pkCSM predictive models. It is not based on experimentally verified data for this compound.

The predicted data suggests that this compound is likely to be a soluble compound with moderate intestinal absorption. Its distribution is predicted to be limited, with poor penetration of the blood-brain barrier. The model indicates that it may be a substrate for the major metabolic enzyme CYP3A4, suggesting it would be cleared from the body. Importantly, while the predictions suggest a low risk of mutagenicity and cardiotoxicity, a potential for hepatotoxicity is flagged.

Advanced Applications and Emerging Research Directions

Material Science Applications

While pyrazole-containing compounds are of significant interest in material science for their coordination chemistry and potential in creating novel polymers and functional materials, specific applications for (1-Methyl-1H-pyrazol-3-yl)methanol are not extensively documented in publicly available research. However, the broader class of pyrazole (B372694) derivatives is being actively investigated.

The use of pyrazole derivatives in polymer science is an emerging area of research. While direct polymerization of this compound is not widely reported, related pyrazole compounds have been incorporated into polymer structures to create materials with unique properties. For instance, pyrazole-based monomers can be used in the synthesis of coordination polymers and other complex macromolecular structures. The nitrogen atoms in the pyrazole ring can act as ligands, binding to metal ions to form metallopolymers with interesting electronic and magnetic properties.

The development of functional materials, such as metal-organic frameworks (MOFs) and supramolecular assemblies, often relies on organic ligands that can coordinate with metal centers. Pyrazole derivatives are excellent candidates for such ligands due to the presence of multiple nitrogen atoms. Tris(pyrazolyl)methane (Tpm) ligands, which are structurally related to this compound, have been used to create metal complexes for applications in catalysis and biomedical chemistry. ambeed.com These complexes can exhibit unique catalytic activities or be designed for specific biological targets. While direct use of this compound in this context is not as common, its potential as a building block for more complex ligands remains an area of interest.

Agrochemical Applications

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, found in a variety of commercial herbicides, fungicides, and insecticides. Research into new pyrazole derivatives, including those related to this compound, is ongoing in an effort to develop more effective and selective crop protection agents.

A significant area of research for pyrazole derivatives is in the development of new herbicides. Many pyrazole-containing compounds act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants responsible for pigment biosynthesis. ambeed.com Inhibition of this enzyme leads to bleaching of the plant and ultimately its death.

Several studies have focused on the design and synthesis of novel pyrazole derivatives with herbicidal activity. For example, a series of 1-acyl-3-phenyl-pyrazol benzophenones were synthesized and showed good herbicidal activity against barnyard grass, with some compounds being more potent than the commercial herbicide pyrazoxyfen. ambeed.com In another study, pyrazole ketone derivatives were designed as prodrugs, though they exhibited low herbicidal activity at the tested concentrations. chem960.comgoogle.com The following table summarizes the findings of selected studies on pyrazole-based herbicides.

| Compound Class | Target Weed(s) | Key Findings |

| 1-Acyl-3-phenyl-pyrazol benzophenones | Barnyard grass | Some derivatives showed higher potency than pyrazoxyfen. ambeed.com |

| Pyrazole ketone derivatives | Various weeds | Exhibited low herbicidal activity in initial screenings. chem960.comgoogle.com |

| Phenylpyridine moiety-containing pyrazoles | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Moderate post-emergence herbicidal activities observed for some compounds. ambeed.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivatives | Barnyard grass, Rapeseed | Synthesized and screened for herbicidal activity. google.com |

The structural versatility of the pyrazole ring has also been exploited in the search for new fungicides and insecticides. By incorporating different functional groups onto the pyrazole scaffold, researchers can fine-tune the biological activity of these compounds against a range of plant pathogens and insect pests.

In fungicidal research, novel pyrazole derivatives have been synthesized and tested against various fungal species. For instance, a series of pyrazole derivatives containing a 5-phenyl-2-furan moiety displayed significant fungicidal activity, particularly against Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. labcompare.com Another study reported on pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety that showed promising activity against several fungi, including Gaeumannomyces graminis var. tritici, which causes take-all disease in wheat. googleapis.com

In the realm of insecticides, numerous pyrazole-based compounds have been developed. For example, novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide and 4,5-dihydrooxazole moieties have been synthesized and shown to have insecticidal activity against cotton bollworm, bean aphid, and spider mites. ambeed.com Furthermore, the introduction of halopyrazole groups to the natural product matrine (B1676216) has been shown to significantly enhance its insecticidal and fungicidal properties. ambeed.com The following table presents a summary of research on pyrazole-based fungicides and insecticides.

| Compound Class | Target Pest/Pathogen | Key Findings |

| Pyrazole derivatives with 5-phenyl-2-furan moiety | Phytophthora infestans and other fungi | Significant in vitro and in vivo fungicidal activity observed. labcompare.com |

| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici and other fungi | Some compounds showed activity comparable to the commercial fungicide pyraclostrobin. googleapis.com |

| Pyrazole-5-carboxamides with α-hydroxymethyl-N-benzyl or 4,5-dihydrooxazole moieties | Cotton bollworm, bean aphid, spider mite | High insecticidal activity against various pests. ambeed.com |

| Halopyrazole matrine derivatives | Plutella xylostella, Mythimna separata, Spodoptera frugiperda and various fungi | Introduction of halopyrazole groups significantly improved insecticidal and fungicidal activity. ambeed.com |

| Substituted pyrazole aminopropyl isothiocyanates | Botrytis cinerea, Rhizoctonia solani, and other fungi | Broad-spectrum fungicidal activities with high inhibition rates. vwr.com |

Radiochemistry and Imaging

A particularly exciting and advanced application of pyrazole derivatives is in the field of radiochemistry and medical imaging, specifically Positron Emission Tomography (PET). PET is a non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes in the body. The development of novel radiotracers is crucial for advancing the diagnostic capabilities of PET.

Pyrazole derivatives have emerged as promising scaffolds for the development of fluorine-18 (B77423) (¹⁸F) labeled radiotracers. The ¹⁸F isotope is a commonly used positron emitter due to its favorable decay properties. The pyrazole structure can be chemically modified to bind to specific biological targets, such as enzymes or receptors, that are involved in disease processes.

One area of focus has been the development of ¹⁸F-labeled pyrazole derivatives for imaging the translocator protein (TSPO), which is overexpressed in regions of neuroinflammation and in certain types of tumors. For example, a series of 2-phenylpyrazolo[1,5-α]pyrimidin-3-ylacetamides were synthesized and evaluated for their binding affinity to TSPO. The most promising candidate was radiolabeled with ¹⁸F and showed higher uptake in a rat model of neuroinflammation compared to a control radiotracer, suggesting its potential as a PET probe for TSPO imaging. This research highlights the potential of pyrazole-based compounds, including derivatives that could be synthesized from this compound, as key components in the next generation of diagnostic imaging agents.

Development of Radioligands for PET Imaging

The quest for novel PET radioligands to visualize and quantify specific molecular targets in the central nervous system has led researchers to explore derivatives of this compound. A significant breakthrough in this area has been the development of a potential PET ligand for imaging the metabotropic glutamate (B1630785) receptor subtype 2 (mGlu2), a key target in the study of various central nervous system disorders. nih.gov

In a notable study, this compound was utilized as a crucial building block in the synthesis of a novel compound, 4-(2-fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide, which was subsequently radiolabeled with carbon-11 (B1219553) ([¹¹C]). nih.gov This process involved the O-[¹¹C]methylation of its corresponding phenol (B47542) precursor using [¹¹C]CH₃I. nih.gov The resulting radioligand, denoted as [¹¹C]5i, was produced in high radiochemical yield and with high molar activity, making it suitable for PET imaging studies. nih.gov

The selection of the (1-methyl-1H-pyrazol-3-yl)methoxy moiety was part of a rational drug design strategy aimed at optimizing the potency and selectivity of the ligand for mGlu2. nih.gov Compound 5i, the non-radioactive version of the PET ligand, demonstrated high potency for mGlu2 and a remarkable selectivity of over 450-fold for mGlu2 compared to the closely related mGlu3 receptor. nih.gov

Table 1: Properties of the mGlu2 PET Ligand Candidate

| Compound | Potency (IC₅₀ for mGlu2) | Selectivity (mGlu2 vs. mGlu3) | Lipophilicity (LogD) |

|---|---|---|---|

| 5i | High | >450-fold | Favorable |

Data derived from a study on novel mGlu2 PET ligand candidates. nih.gov

In vivo Imaging Studies

Following its successful synthesis and favorable in vitro characterization, the [¹¹C]5i radioligand underwent evaluation in in vivo PET imaging studies using rats. nih.gov These studies are critical for determining the potential of a new radiotracer for clinical applications by assessing its distribution and binding to the target in a living organism.

In vitro autoradiography using [¹¹C]5i on rat brain tissue sections revealed a heterogeneous pattern of radioactive accumulation. The highest concentrations were observed in the cortex, followed by the striatum, hippocampus, and cerebellum, with significantly lower levels in the thalamus and pons. This distribution pattern is consistent with the known density of mGlu2 receptors in the brain, suggesting that [¹¹C]5i specifically binds to its intended target. nih.gov

Subsequent in vivo PET imaging in rats confirmed these findings. The images showed a clear and specific uptake of [¹¹C]5i in mGlu2-rich regions of the brain. nih.gov The high specific binding observed in these preclinical imaging studies underscores the potential of this radioligand, which incorporates the this compound structure, as a valuable tool for the non-invasive study of mGlu2 in the context of neurological and psychiatric disorders. nih.gov

Table 2: Regional Brain Uptake of [¹¹C]5i in Rat Brain

| Brain Region | Radioactive Accumulation |

|---|---|

| Cortex | High |

| Striatum | High |

| Hippocampus | Moderate |

| Cerebellum | Moderate |

| Thalamus | Low |

| Pons | Low |

Based on in vitro autoradiography results. nih.gov

Conclusion and Future Perspectives

Summary of Current Research Landscape

The current research landscape for (1-Methyl-1H-pyrazol-3-yl)methanol is primarily characterized by its use as a versatile intermediate in the synthesis of more complex molecules. The pyrazole (B372694) moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.comresearchgate.netmiddlebury.edu

Detailed research findings indicate that this compound serves as a crucial starting material in multi-step synthetic pathways. Patent literature reveals its application in the preparation of fungicides and other agrochemicals, where the specific substitution pattern of the pyrazole ring is key to the biological activity of the final product. google.com For instance, the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a valuable intermediate for fungicides, highlights the importance of methylated pyrazoles. google.com

Furthermore, this compound is utilized in the development of novel therapeutic agents. Its structural motif is incorporated into larger molecules designed to interact with specific biological targets. mdpi.comnih.gov While comprehensive studies dedicated solely to the biological activities of this compound are not abundant, its presence in patented bioactive compounds underscores its significance in drug discovery programs. nih.gov

The basic physicochemical properties of this compound are well-documented, providing a solid foundation for its use in chemical synthesis. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 84547-62-6 |

| IUPAC Name | This compound |

This table is interactive. You can sort and filter the data.

Challenges and Opportunities in this compound Research

Despite its potential, research focused specifically on this compound faces several challenges. A primary hurdle is the limited number of commercially available starting materials and the often complex, multi-step syntheses required to generate substituted pyrazole derivatives. The regioselectivity during the synthesis of substituted pyrazoles can also be a significant challenge, requiring careful control of reaction conditions to obtain the desired isomer. nih.gov

Moreover, the full extent of the biological activity of this compound and its simple derivatives remains largely unexplored. The current focus on its role as an intermediate means that its intrinsic therapeutic or functional potential may be overlooked.

However, these challenges present numerous opportunities. The development of more efficient and regioselective synthetic methods for this compound and its analogues would be a significant advancement. This could involve the exploration of novel catalytic systems, such as those based on metal complexes, which have shown promise in other areas of pyrazole chemistry. ipl.ptrsc.org

There is a substantial opportunity to investigate the biological profile of this compound and its derivatives more thoroughly. Screening for a wider range of biological activities could uncover new therapeutic applications. Furthermore, the methanol (B129727) group provides a convenient handle for further functionalization, allowing for the creation of diverse libraries of compounds for high-throughput screening.

Future Directions and Interdisciplinary Research Needs

The future of this compound research is poised for significant growth, with several promising avenues for exploration. A key future direction lies in its application in the design of novel kinase inhibitors, a prominent class of anticancer drugs where the pyrazole scaffold has already proven its value. mdpi.comnih.gov

The development of metal complexes incorporating this compound as a ligand is another exciting frontier. Such complexes could find applications in catalysis, for example, in oxidation reactions or as novel therapeutic agents with unique mechanisms of action. ipl.pt

Interdisciplinary research will be crucial to unlocking the full potential of this compound. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, and computational chemists will be essential. Computational studies, for instance, can help in predicting the biological activities of new derivatives and in understanding their interactions with biological targets, thereby guiding synthetic efforts.